molecular formula C23H21N5O5S B1665851 Avosentan CAS No. 290815-26-8

Avosentan

Cat. No. B1665851
M. Wt: 479.5 g/mol
InChI Key: YBWLTKFZAOSWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avosentan, also known as SPP301, is a potent and highly selective ET [A] receptor blocker . It has been clinically investigated for its potential use in diabetic nephropathy . The molecular formula of Avosentan is C23H21N5O5S .


Molecular Structure Analysis

The IUPAC name for Avosentan is N - [6-methoxy-5- (2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide . The molecular weight of Avosentan is 479.5 g/mol .


Chemical Reactions Analysis

Avosentan has been found to have an effect on the concentration levels of ethinylestradiol and progesterone . This suggests that it may influence the pharmacokinetics of steroid oral contraceptives .


Physical And Chemical Properties Analysis

Avosentan is a small molecule . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

properties

IUPAC Name

N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWLTKFZAOSWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183330
Record name Avosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Avosentan has effect on the concentration levels of ethinylestradiol and progesterone. That’s why it is possible that the contraceptive efficacy of low-dose combination oral contraceptives may be adversely affected during avosentan treatment.
Record name SPP 301
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05290
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Avosentan

CAS RN

290815-26-8
Record name Avosentan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290815268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl)-5-methyl-2-pyridinesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94KSX715K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 6.9 g sodium in MeOH (300 ml) were added 14.52 g of 5-methyl-pyridine-2-sulfonic acid[6-chloro-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide at RT and the mixture was refluxed for 5 days until completion of the reaction according to TLC analysis. The reaction mixture was concentrated in vacuo to half its volume upon which the crude reaction product precipitated as a sodium salt. It was filtered off by suction and dried in a high vacuum. The solid was dissolved in water, which was then made acidic by addition of acetic acid. The precipitating free sulfonamide was extracted into Me2Cl2. The organic layer was dried over Mg2SO4, concentrated on a rotary evaporator, and the crystalline solid that had formed was filtered off. It was then dried in a high vacuum for 12 h at 120° C. to give the desired 5-methyl-pyridine-2-sulfonic acid[6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide as white crystals. Melting point 225-226° C. ISN mass spectrum, m/e 478.2 (M-1 calculated for C23H21N5O5S1: 478).
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avosentan
Reactant of Route 2
Reactant of Route 2
Avosentan
Reactant of Route 3
Reactant of Route 3
Avosentan
Reactant of Route 4
Reactant of Route 4
Avosentan
Reactant of Route 5
Reactant of Route 5
Avosentan
Reactant of Route 6
Reactant of Route 6
Avosentan

Citations

For This Compound
995
Citations
…, SPP301 (Avosentan) Endothelin … - Journal of the …, 2009 - journals.lww.com
… Median relative UAER decreased with all avosentan … ≥25 mg) dosages of avosentan; significant increases in liver enzymes … In summary, the endothelin-A antagonist avosentan given in …
Number of citations: 279 journals.lww.com
JFE Mann, D Green, K Jamerson… - Journal of the …, 2010 - ncbi.nlm.nih.gov
… : In patients who were treated with avosentan 25 mg/d, 50 mg/… significantly more often for avosentan than for placebo (19.6 … In conclusion, avosentan reduces albuminuria when added …
Number of citations: 508 www.ncbi.nlm.nih.gov
AMD Watson, J Li, C Schumacher, M De Gasparo… - Diabetologia, 2010 - Springer
Aims/hypothesis There is convincing evidence that the endothelin system contributes to diabetic nephropathy and cardiovascular disease. This study aimed to assess the effects of the …
Number of citations: 99 link.springer.com
OC Baltatu, R Iliescu, CE Zaugg, JF Reckelhoff… - Frontiers in …, 2012 - frontiersin.org
… In the present study we hypothesized that avosentan which was described as a predominant ET A receptor antagonist would produce fluid retention at high concentrations where non-…
Number of citations: 14 www.frontiersin.org
OC Baltatu, CE Zaugg, C Schumacher, P Louie… - Pharmacological …, 2014 - Elsevier
… avosentan have been halted due to adverse effects including fluid overload. Therefore, we aimed at investigating whether avosentan … Effects of avosentan alone or in combination with …
Number of citations: 15 www.sciencedirect.com
E Gagliardini, D Corna, C Zoja… - American journal …, 2009 - journals.physiology.org
In the present study, we evaluated the effect of simultaneously blocking angiotensin II synthesis and endothelin (ET)-1 activity as a multimodal intervention to implement renoprotection …
Number of citations: 142 journals.physiology.org
K Konieczka, P Meyer, A Schoetzau… - Current eye …, 2011 - Taylor & Francis
… The effect of avosentan also should be interpreted with some caution. The concentration of avosentan in the stock solution, from which avosentan was diluted into a working …
Number of citations: 9 www.tandfonline.com
J Smolander, B Vogt, M Maillard… - Clinical …, 2009 - Wiley Online Library
The endothelin receptor antagonist avosentan may cause fluid overload at doses of 25 and 50 mg, but the actual mechanisms of this effect are unclear. We conducted a placebo‐…
Number of citations: 36 ascpt.onlinelibrary.wiley.com
D De Zeeuw, B Coll, D Andress… - Journal of the …, 2014 - ncbi.nlm.nih.gov
… This was particularly evident with the highest dose of avosentan, another ETA antagonist, … Despite this finding, a hard renal outcome study was started with high doses of avosentan, …
Number of citations: 289 www.ncbi.nlm.nih.gov
W Dieterle, J Mann - International journal of clinical pharmacology …, 2006 - europepmc.org
… This study was designed to evaluate whether avosentan influences the pharmacokinetics of … treatment with either avosentan or placebo. Compared to placebo, avosentan lowered the …
Number of citations: 3 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.